3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Overview
Description
3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a complex organic compound that features a pyrazolo[3,4-b]pyridine core with various functional groups, including an isopropyl group, a trifluoromethyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazolo[3,4-b]pyridine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This can be achieved through radical trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the isopropyl group: This step may involve alkylation reactions using isopropyl halides in the presence of a base.
Formation of the propanoic acid moiety: This can be accomplished through carboxylation reactions or by using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Isopropyl-6-oxo-4-methyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid: Similar structure but lacks the trifluoromethyl group.
3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Uniqueness
The presence of the trifluoromethyl group in 3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
3-[6-oxo-2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3/c1-7(2)19-6-8-9(13(14,15)16)5-10(20)18(12(8)17-19)4-3-11(21)22/h5-7H,3-4H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHUOXMBYNGVET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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